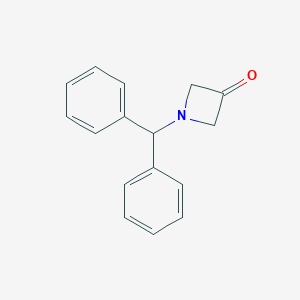

1-Benzhydrylazetidin-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzhydrylazetidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUDXLOVIBJFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395725 | |

| Record name | 1-benzhydrylazetidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40320-60-3 | |

| Record name | 1-benzhydrylazetidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Diphenylmethyl)azetidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzhydrylazetidin-3-one CAS number and properties

An In-depth Technical Guide to 1-Benzhydrylazetidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by CAS number 40320-60-3, is a pivotal intermediate in the realms of organic synthesis and medicinal chemistry.[1] Its unique structural framework, incorporating a strained azetidine ring and a bulky benzhydryl group, makes it a valuable scaffold for the synthesis of a diverse array of bioactive molecules.[2] This document provides a comprehensive overview of this compound, encompassing its chemical and physical properties, spectroscopic data, safety information, synthesis protocols, and key applications in contemporary drug discovery.

Chemical and Physical Properties

This compound is a yellow, crystalline solid at room temperature.[1][3] It possesses a molecular formula of C₁₆H₁₅NO and a molecular weight of approximately 237.30 g/mol .[4][5] Key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | References |

| CAS Number | 40320-60-3 | [2][4][5][6] |

| Molecular Formula | C₁₆H₁₅NO | [2][4][5] |

| Molecular Weight | 237.30 g/mol | [4][5][7] |

| Appearance | White to yellow solid | [1][3] |

| Melting Point | 75.0 to 79.0 °C | [3][6][8] |

| Boiling Point | 351.9 °C at 760 mmHg | [6][8] |

| Density | 1.182 g/cm³ | [3] |

| Flash Point | 156.1 °C | [3] |

| Purity | Commonly available in ≥95%, ≥96%, and ≥97% | [2][6] |

| Storage Temperature | -20°C, sealed, away from moisture | [6] |

Spectroscopic Data

The structural identity of this compound is routinely confirmed by various spectroscopic techniques. The proton NMR spectrum is particularly informative.

| Spectroscopy | Data | References |

| ¹H-NMR (CDCl₃) | δ (ppm): 4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m) | [4][9] |

| InChI | 1S/C16H15NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2 | [2][6] |

| SMILES | c1ccc(cc1)C(c1ccccc1)N1CC(=O)C1 | [2] |

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[6][7][8] Appropriate personal protective equipment, including gloves, lab coat, and safety goggles, should be worn when handling this compound.[8] All work should be conducted in a well-ventilated chemical fume hood.[8]

| Hazard Statement | Description | GHS Code | References |

| H302 | Harmful if swallowed | GHS07 | [6][7] |

| H315 | Causes skin irritation | GHS07 | [6][7] |

| H319 | Causes serious eye irritation | GHS07 | [6][7] |

| H335 | May cause respiratory irritation | GHS07 | [6][7] |

Synthesis and Reactivity

The most common synthetic route to this compound involves the oxidation of its precursor, 1-benzhydrylazetidin-3-ol. Several oxidation methods have been reported, including the Swern oxidation and the use of a sulfur trioxide-pyridine complex.

Experimental Protocol: Synthesis via Swern Oxidation

This protocol details the synthesis of this compound from 1-(diphenylmethyl)-3-hydroxyazetidine.

Materials:

-

1-(diphenylmethyl)-3-hydroxyazetidine

-

Oxalyl dichloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Argon or Nitrogen atmosphere

Procedure:

-

In a flask under an inert atmosphere (Argon), a solution of oxalyl dichloride in dichloromethane is prepared and cooled to -78 °C.[4]

-

Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at -78 °C.[1]

-

A solution of 1-(diphenylmethyl)-3-hydroxyazetidine in dichloromethane is then added slowly to the reaction mixture, maintaining the temperature at -78 °C. The mixture is stirred for an additional hour.[1][4]

-

Triethylamine is subsequently added dropwise to the reaction.[4]

-

The reaction mixture is allowed to warm slowly to 0 °C.[1]

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.[1][4]

-

The organic layer is separated, and the aqueous layer is extracted multiple times with dichloromethane.[1]

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.[1]

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by silica gel column chromatography.[4]

Caption: Synthesis of this compound via Swern Oxidation.

Applications in Research and Drug Development

This compound serves as a versatile building block for the synthesis of various pharmaceutical agents and bioactive molecules.[1] The ketone functionality on the four-membered ring can readily undergo reactions such as Wittig olefination and condensation with hydroxylamines.[1]

Key application areas include:

-

γ-Aminobutyric Acid (GABA) Uptake Inhibitors: It is used in the synthesis of novel azetidine derivatives that act as GABA uptake inhibitors.[3][9]

-

Cannabinoid Receptor Antagonists: This compound is a precursor for molecules designed to antagonize cannabinoid receptors.[1]

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: It is utilized in the development of inhibitors for BTK, a key enzyme in B-cell signaling pathways.[1]

-

Hormone Inhibitors: Its structural motif is found in various hormone inhibitors.[1]

The reactivity of the azetidine ring and the ketone group allows for diverse chemical modifications, making this compound a valuable intermediate for constructing complex molecular architectures with potential therapeutic applications.[2]

References

- 1. Page loading... [guidechem.com]

- 2. CAS 40320-60-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS 40320-60-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 40320-60-3 [sigmaaldrich.com]

- 7. 1-(Diphenylmethyl)azetidin-3-one | C16H15NO | CID 3735558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Benzhydryl-3-azetidinone | CAS#:40320-60-3 | Chemsrc [chemsrc.com]

- 9. This compound | 40320-60-3 [chemicalbook.com]

Physicochemical properties of 1-Benzhydrylazetidin-3-one

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzhydrylazetidin-3-one

Abstract

This compound is a heterocyclic ketone featuring a four-membered azetidine ring substituted with a benzhydryl group. This compound serves as a crucial intermediate in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules.[1] Its structural framework is a key component in the synthesis of various therapeutic agents, including novel γ-aminobutyric acid (GABA) uptake inhibitors.[2][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of its synthetic pathway and property relationships to support researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to orange solid, powder to crystals. | [1][2][4] |

| Melting Point | 75.0 to 79.0 °C | [2][5] |

| Boiling Point | 351.9 ± 42.0 °C at 760 mmHg | [2][5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Flash Point | 156.1 ± 17.5 °C | [2][5] |

| Refractive Index | 1.626 | [2] |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | [2] |

Molecular and Spectroscopic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₅NO | [5][6][7][8] |

| Molecular Weight | 237.30 g/mol | [6][7][8] |

| Exact Mass | 237.115356 u | [5] |

| ¹H-NMR (CDCl₃) δ (ppm) | 4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m) | [3][9] |

| InChI Key | AVUDXLOVIBJFQA-UHFFFAOYSA-N | [8] |

| SMILES | O=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its successful application in research and development.

Synthesis via Swern Oxidation

This protocol describes the synthesis of this compound from its corresponding alcohol precursor, 1-(diphenylmethyl)azetidin-3-ol, using a Swern oxidation reaction.

Materials:

-

1-(diphenylmethyl)azetidin-3-ol (precursor)

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

Procedure:

-

Prepare a solution of oxalyl chloride in dichloromethane in a reaction vessel under an inert atmosphere and cool to -78 °C.[9]

-

Slowly add a solution of dimethyl sulfoxide in dichloromethane to the cooled oxalyl chloride solution while maintaining the temperature at -78 °C. Stir for 30 minutes.[1]

-

Add a solution of 1-(diphenylmethyl)azetidin-3-ol in dichloromethane dropwise to the reaction mixture. Continue stirring at -78 °C for 1 hour.[1][9]

-

Add triethylamine to the reaction mixture to quench the reaction and neutralize the acid formed.[1][9]

-

Allow the reaction mixture to slowly warm to 0 °C.[1]

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]

-

Perform a liquid-liquid extraction using dichloromethane. Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.[1]

-

Concentrate the organic phase under reduced pressure to yield the crude product.[1]

Purification by Column Chromatography and Crystallization

Materials:

-

Crude this compound

-

Silica gel

-

Heptane

-

Ethyl acetate

-

Hexane

Procedure:

-

Purify the crude product using silica gel column chromatography.[3][9]

-

Elute the column with a solvent system of heptane/ethyl acetate, starting with a ratio of 4:1 and gradually increasing the polarity to 2:1.[3][9]

-

Collect the fractions containing the desired product, identified via thin-layer chromatography (TLC).

-

Combine the relevant fractions and concentrate them under reduced pressure to obtain an oil or solid.[3][9]

-

Induce crystallization by adding hexane to the concentrated residue.[3][9]

-

Collect the resulting crystals by filtration and dry them to obtain pure this compound.[3][9]

Visualizations

Diagrams illustrating key processes and relationships provide a clear and concise understanding of the compound's synthesis and properties.

Caption: A flowchart of the synthesis and purification process.

Caption: A map of key properties and applications.

Reactivity and Applications

This compound is primarily utilized as a versatile building block in organic synthesis. The ketone functional group on the four-membered azetidine ring is a site of significant reactivity, allowing for various chemical transformations.[1][10] For instance, it can undergo Wittig reactions to form olefinic products or condensation reactions with hydroxylamines.[1]

Its principal application lies in medicinal chemistry as a key intermediate for synthesizing more complex molecules with potential therapeutic value.[1] Notably, it is a precursor for:

-

GABA Uptake Inhibitors: Derivatives of this compound have been explored as novel inhibitors of γ-aminobutyric acid uptake.[2][3][4]

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: It serves as a starting material for the synthesis of BTK inhibitors, which are targeted therapies for certain cancers and autoimmune diseases.[1]

-

Cannabinoid Receptor Antagonists: The scaffold is also used in the preparation of antagonists for cannabinoid receptors.[1]

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed during its handling.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a laboratory coat.

-

Handling: Use only in a chemical fume hood to avoid inhalation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool place away from moisture and oxidizing agents. Recommended storage temperature is -20°C.

-

Hazards: Avoid contact with skin and eyes. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338.

Conclusion

This compound is a compound of significant interest due to its role as a key synthetic intermediate in drug discovery and development. This guide has provided a detailed summary of its physicochemical properties, offering quantitative data in a structured format. The outlined experimental protocols for its synthesis and purification, along with visual diagrams, serve as a practical resource for researchers. A thorough understanding of these characteristics is fundamental for the effective utilization of this versatile chemical scaffold in the creation of novel therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS 40320-60-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | 40320-60-3 [chemicalbook.com]

- 4. 1-Benzhydryl-3-azetidinone, 95% 40320-60-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. 1-Benzhydryl-3-azetidinone | CAS#:40320-60-3 | Chemsrc [chemsrc.com]

- 6. scbt.com [scbt.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 1-(Diphenylmethyl)azetidin-3-one | C16H15NO | CID 3735558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. CAS 40320-60-3: this compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 1-Benzhydrylazetidin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzhydrylazetidin-3-one, a key intermediate in organic and medicinal chemistry. The document details its physicochemical properties, synthesis methodologies, and analytical characterization.

Physicochemical Properties

This compound, identified by CAS number 40320-60-3, is a solid, yellow crystalline compound at room temperature.[1] It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, featuring a bulky benzhydryl group attached to the nitrogen atom.[2] This structure serves as a versatile scaffold in the synthesis of various bioactive molecules and pharmaceutical agents, including cannabinoid receptor antagonists and Bruton's tyrosine kinase (BTK) inhibitors.[1]

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅NO | [2][3][4][5] |

| Molecular Weight | 237.30 g/mol | [3][4] |

| CAS Number | 40320-60-3 | [3][4] |

| Melting Point | 75.0 - 79.0 °C | [5] |

| Boiling Point | 351.9 °C at 760 mmHg | [5] |

| Density | 1.2 g/cm³ | [5] |

| Physical Form | Solid |

Experimental Protocols: Synthesis

The synthesis of this compound typically involves the oxidation of its precursor, 1-benzhydrylazetidin-3-ol. Several methods have been reported, and two are detailed below.

Method 1: Swern Oxidation

This method utilizes an activated dimethyl sulfoxide (DMSO) species for the oxidation.

-

Procedure: Under an argon atmosphere, a solution of oxalyl dichloride or thionyl chloride in dichloromethane is cooled to -78°C.[1][4]

-

Dimethyl sulfoxide (DMSO) is added, and the mixture is stirred for 30 minutes.[1]

-

A solution of 1-benzhydrylazetidin-3-ol in dichloromethane is then added slowly, and the reaction is stirred for an additional hour at -78°C.[1][4]

-

Triethylamine is added to the mixture, which is then allowed to warm to 0°C.[1][4]

-

The reaction is quenched with a saturated ammonium chloride solution.[1][4]

-

The product is extracted with dichloromethane, and the combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.[1][4]

Method 2: Sulfur Trioxide-Pyridine Complex Oxidation

This protocol provides an alternative to Swern oxidation, using a milder oxidizing agent.

-

Procedure: A solution of 1-(diphenylmethyl)azetidin-3-ol hydrochloride is prepared in a mixture of tetrahydrofuran (THF) and DMSO.[1]

-

Triethylamine is added to the stirring solution.[1]

-

Sulfur trioxide-pyridine complex is then added in portions over a period of 10 minutes.[1]

-

The resulting solution is stirred for 2 hours at room temperature.[1]

-

The reaction mixture is poured into cold water and extracted multiple times with a mixture of ethyl acetate and hexane.[1]

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the product.[1]

Purification:

Regardless of the synthetic method, the crude product often requires purification. A common technique is silica gel column chromatography, using a heptane/ethyl acetate eluent system.[4][6] Crystallization from a solvent like hexane can be employed to obtain the final product as a light yellow solid.[4][6]

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (¹H-NMR): A characteristic ¹H-NMR spectrum in CDCl₃ shows signals at approximately δ 4.01 (4H, s), 4.60 (1H, s), and multiplets between 7.22-7.48 ppm corresponding to the aromatic protons.[4][6]

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.[5]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.[7]

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and purification.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 40320-60-3: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Benzhydryl-3-azetidinone | CAS#:40320-60-3 | Chemsrc [chemsrc.com]

- 6. This compound | 40320-60-3 [chemicalbook.com]

- 7. 40320-60-3|this compound|BLD Pharm [bldpharm.com]

Spectroscopic Profile of 1-Benzhydrylazetidin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound 1-Benzhydrylazetidin-3-one (CAS No. 40320-60-3). This azetidine derivative is of interest in medicinal chemistry, notably in the synthesis of novel γ-aminobutyric acid (GABA) uptake inhibitors[1][2]. A comprehensive understanding of its spectroscopic characteristics is crucial for its identification, characterization, and application in drug discovery and development.

Chemical Structure and Properties

This compound is a solid organic compound with the molecular formula C₁₆H₁₅NO and a molecular weight of 237.30 g/mol [3]. Its structure consists of a central four-membered azetidine ring with a ketone functional group at the 3-position and a benzhydryl (diphenylmethyl) group attached to the nitrogen atom[4].

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR Data

Proton NMR (¹H NMR) data for this compound has been reported in deuterated chloroform (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.48 | m | 4H | Aromatic protons |

| 7.30 | m | 4H | Aromatic protons |

| 7.22 | m | 2H | Aromatic protons |

| 4.60 | s | 1H | Benzhydryl CH |

| 4.01 | s | 4H | Azetidine CH₂ |

Note: The reported spectrum shows overlapping multiplets for the aromatic protons and singlets for the benzhydryl and azetidine protons. The integration values correspond to the number of protons.

¹³C NMR, IR, and MS Data

As of the latest search, specific experimental ¹³C NMR, IR, and MS data for this compound are not available in the cited resources. Researchers are advised to acquire this data experimentally for comprehensive characterization.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

¹H and ¹³C NMR

A solution of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. For the thin-film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr); the solvent is then allowed to evaporate. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS)

For a volatile and thermally stable compound like this compound, Electron Ionization (EI) mass spectrometry is a suitable technique. The sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected, yielding a mass spectrum that can provide information about the molecular weight and structural fragments of the compound.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 1-Benzhydrylazetidin-3-one: Safety, Handling, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical intermediate 1-Benzhydrylazetidin-3-one, a key building block in the synthesis of various pharmaceutical compounds, notably as a precursor to potent γ-aminobutyric acid (GABA) uptake inhibitors.[1][2] This document outlines its chemical and physical properties, detailed safety and handling procedures, and experimental protocols for its synthesis.

Chemical and Physical Properties

This compound is a yellow solid organic compound with the molecular formula C16H15NO.[3] Its structure consists of a four-membered azetidine ring with a ketone group at the 3-position and a benzhydryl (diphenylmethyl) group attached to the nitrogen atom.[4] This combination of a strained ring system and bulky substituent influences its reactivity and makes it a versatile scaffold in medicinal chemistry.[4]

| Property | Value | Reference(s) |

| CAS Number | 40320-60-3 | [5] |

| Molecular Formula | C16H15NO | [5] |

| Molecular Weight | 237.30 g/mol | [5] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 75.0 to 79.0 °C | [1] |

| Boiling Point | 351.9 °C at 760 mmHg | [1] |

| Density | 1.182 g/cm³ | [1] |

| Flash Point | 156.1 °C | [1] |

| Solubility | Soluble in Chloroform and Methanol | [6] |

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[7] Appropriate safety precautions must be observed during its handling and storage.

Hazard Identification

| Hazard Statement | Description | Reference(s) |

| H302 | Harmful if swallowed | [3] |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H335 | May cause respiratory irritation | [3] |

Precautionary Measures and Personal Protective Equipment (PPE)

| Precautionary Code | Description | Reference(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |

| P264 | Wash skin thoroughly after handling. | [3] |

| P270 | Do not eat, drink or smoke when using this product. | [3] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [6] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [3] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[8]

Personal Protective Equipment:

-

Eye/Face Protection: Safety goggles or a face shield are required.[8]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat should be worn.[8]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[6]

Storage and Disposal

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[3] Keep away from heat, sparks, and open flames.[8]

Disposal: Dispose of this chemical in accordance with local, state, and federal regulations.[8] It is recommended to contact a licensed professional waste disposal service.[8]

Experimental Protocols

This compound is typically synthesized via the oxidation of its precursor, 1-benzhydrylazetidin-3-ol or its hydrochloride salt. Two common methods are detailed below.

Synthesis via Swern Oxidation

This method utilizes a Swern oxidation to convert the secondary alcohol of 1-benzhydrylazetidin-3-ol to a ketone.

Materials:

-

Oxalyl dichloride

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

1-(diphenylmethyl)-3-hydroxyazetidine (1-benzhydrylazetidin-3-ol)

-

Triethylamine (TEA)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., argon), prepare a solution of oxalyl dichloride in dichloromethane in a reaction vessel and cool to -78 °C.[8]

-

Slowly add a solution of dimethyl sulfoxide in dichloromethane to the cooled oxalyl dichloride solution, maintaining the temperature at -78 °C, and stir for 30 minutes.[3][8]

-

Add a solution of 1-(diphenylmethyl)-3-hydroxyazetidine in dichloromethane dropwise to the reaction mixture at -78 °C and continue stirring for 1 hour.[3][8]

-

Slowly add triethylamine to the reaction mixture.[8]

-

Allow the reaction mixture to warm to 0 °C and then quench the reaction by adding a saturated aqueous ammonium chloride solution.[3]

-

Separate the organic layer and extract the aqueous layer with dichloromethane.[3]

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.[3]

-

Concentrate the solution under reduced pressure to obtain the crude product.[8]

-

The crude product can be purified by column chromatography on silica gel.[8]

Caption: Workflow for the Swern oxidation of 1-benzhydrylazetidin-3-ol.

Synthesis using Sulfur Trioxide-Pyridine Complex

This method provides an alternative for the oxidation of 1-benzhydrylazetidin-3-ol hydrochloride.[3]

Materials:

-

1-(diphenylmethyl)azetidin-3-ol hydrochloride

-

Tetrahydrofuran (THF)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Sulfur trioxide-pyridine complex

-

Ethyl acetate

-

Hexane

-

Water

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of 1-(diphenylmethyl)azetidin-3-ol hydrochloride in a mixture of tetrahydrofuran and dimethyl sulfoxide.[3]

-

Add triethylamine to the stirring solution.[3]

-

Add the sulfur trioxide-pyridine complex in portions to the reaction mixture over a period of 10 minutes.[3]

-

Stir the resulting yellow solution at room temperature for 2 hours.[3]

-

Pour the reaction mixture into cold water and extract with a mixture of ethyl acetate and hexane.[3]

-

Wash the combined organic layers with water and a saturated sodium chloride solution.[3]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.[3]

-

Purify the crude product by column chromatography to yield this compound.[3]

Caption: Synthesis of this compound using a sulfur trioxide-pyridine complex.

Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of azetidine-based GABA uptake inhibitors.[1][2] GABA is the main inhibitory neurotransmitter in the central nervous system, and inhibiting its reuptake from the synaptic cleft can enhance GABAergic neurotransmission.[9] This mechanism is a therapeutic target for conditions such as epilepsy and anxiety.[9] The azetidinone moiety of this compound provides a versatile scaffold for further chemical modifications to produce a variety of derivatives with potential pharmacological activity.[4]

References

- 1. This compound | 40320-60-3 [chemicalbook.com]

- 2. This compound CAS 40320-60-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Page loading... [guidechem.com]

- 4. CAS 40320-60-3: this compound | CymitQuimica [cymitquimica.com]

- 5. 1-(Diphenylmethyl)azetidin-3-one | C16H15NO | CID 3735558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

Synthesis of 1-Benzhydrylazetidin-3-one: A Technical Guide to the Oxidation of 1-Benzhydrylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-benzhydrylazetidin-3-one, a key intermediate in the development of various bioactive molecules, through the oxidation of 1-benzhydrylazetidin-3-ol.[1] This document provides a comparative analysis of common oxidation methods, detailed experimental protocols, and a summary of quantitative data to aid researchers in selecting the most suitable synthetic route for their needs.

Introduction

This compound is a valuable building block in medicinal chemistry, notably utilized in the synthesis of hormone inhibitors and other pharmacologically active compounds.[1] The oxidation of the secondary alcohol, 1-benzhydrylazetidin-3-ol, to the corresponding ketone is a critical step in its preparation. This guide explores three prevalent oxidation methods: the Swern oxidation, the Parikh-Doering oxidation, and the Dess-Martin periodinane (DMP) oxidation. Each method offers distinct advantages and disadvantages in terms of reaction conditions, yield, and scalability.

Comparison of Oxidation Methods

The selection of an appropriate oxidation method is contingent on factors such as desired yield, sensitivity of the substrate to reaction conditions, and practical considerations like temperature control and reagent handling. The following table summarizes the key quantitative data for the discussed oxidation methods.

| Oxidation Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 °C | ~1.5 hours | 96%[2] |

| Parikh-Doering Oxidation | Sulfur trioxide-pyridine complex, DMSO, Triethylamine | Dichloromethane or DMF | 0 °C to 50 °C | 30 minutes | 23.4% (after extensive purification)[3] |

| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Dichloromethane or Chloroform | Room Temperature | Varies | Generally high[4][5] |

Experimental Protocols

Swern Oxidation

The Swern oxidation is a highly efficient method for the synthesis of this compound, characterized by its high yield and mild reaction conditions, albeit requiring cryogenic temperatures.[6][7]

Reagents:

-

1-Benzhydrylazetidin-3-ol

-

Oxalyl dichloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure: [2]

-

To a solution of oxalyl dichloride (0.84 mol) in dichloromethane (2 L), add dimethyl sulfoxide (0.84 mol) at -78 °C. Stir the mixture for 30 minutes.

-

Slowly add a solution of 1-benzhydrylazetidin-3-ol (0.42 mol) in dichloromethane (0.5 L) to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 1 hour.

-

Add triethylamine (4.2 mol) to the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (1:1).

-

Upon completion, quench the reaction by adding the mixture dropwise to a saturated ammonium chloride solution (1.5 L).

-

Separate the organic phase and wash it four times with 300 mL of water.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude product.

-

The resulting yellow solid is this compound with a reported yield of 96%.

Parikh-Doering Oxidation

The Parikh-Doering oxidation offers the advantage of operating at or near room temperature, avoiding the need for cryogenic conditions.[1][8] However, for the synthesis of this compound, the reported yield is significantly lower and requires extensive purification.[3]

Reagents:

-

1-Benzhydrylazetidin-3-ol hydrochloride

-

Triethylamine

-

Sulfur trioxide-pyridine complex

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Heptane

-

Activated carbon

Procedure: [3]

-

To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), slowly add a solution of sulfur trioxide-pyridine complex (19.7 g) in dimethylformamide (80 ml).

-

Stir the reaction mixture at 50 °C for 30 minutes.

-

Cool the mixture to room temperature and pour it into ice water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine.

-

Add activated carbon (5 g) to the organic layer and stir at room temperature for 3 days.

-

Filter to remove the activated carbon and concentrate the filtrate.

-

Dissolve the residue in methanol (200 ml), add activated carbon (10 g), and stir at room temperature for 3 days.

-

Filter and concentrate the filtrate.

-

Purify the residue by silica gel column chromatography (eluent: heptane/ethyl acetate = 4:1, then 2:1).

-

The final product is obtained as a light yellow oil, which can be crystallized from hexane to yield the title compound (23.4% yield).

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is known for its mild reaction conditions (room temperature, neutral pH), short reaction times, and high yields.[4][5] It is a highly chemoselective method that tolerates sensitive functional groups.[4]

Reagents:

-

1-Benzhydrylazetidin-3-ol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM) or Chloroform

General Procedure:

-

Dissolve 1-benzhydrylazetidin-3-ol in dichloromethane.

-

Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC.

-

Upon completion, the reaction is typically quenched with a saturated solution of sodium bicarbonate and sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

-

Purification is typically achieved by column chromatography.

Visualizing the Synthesis and Mechanisms

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Caption: Synthetic routes from 1-benzhydrylazetidin-3-ol to this compound.

Caption: Simplified mechanism of the Swern oxidation.

Caption: Simplified mechanism of the Parikh-Doering oxidation.

Conclusion

The synthesis of this compound from its corresponding alcohol can be achieved through various oxidation methods. The Swern oxidation stands out for its exceptionally high yield, making it an attractive choice for large-scale synthesis, provided the necessary cryogenic infrastructure is available. The Parikh-Doering oxidation offers a more convenient temperature profile but at the cost of a significantly lower yield and a more demanding purification process. The Dess-Martin periodinane oxidation presents a balanced approach with mild conditions and generally high yields, making it a versatile option for various laboratory scales. The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available equipment.

References

- 1. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 5. Dess-Martin reagent - Enamine [enamine.net]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Benzhydrylazetidin-3-one via Swern Oxidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Benzhydrylazetidin-3-one from its corresponding alcohol precursor, 1-Benzhydrylazetidin-3-ol, utilizing the Swern oxidation. The document details the reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data in a structured format. This compound is a valuable intermediate in the synthesis of novel azetidine derivatives, which are explored as potential γ-aminobutyric acid (GABA) uptake inhibitors[1]. The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively. It is renowned for its mild reaction conditions and broad functional group tolerance, making it a suitable choice for this transformation[2][3].

Core Mechanism of the Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at cryogenic temperatures (-78 to -60 °C)[2][3]. The reaction proceeds through several key steps, avoiding the use of toxic heavy metals like chromium[4].

The mechanism involves:

-

Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures. This intermediate quickly decomposes, releasing carbon monoxide and carbon dioxide, to form chloro(dimethyl)sulfonium chloride[2].

-

Formation of Alkoxysulfonium Salt: The alcohol substrate, 1-Benzhydrylazetidin-3-ol, is added and reacts with the chloro(dimethyl)sulfonium chloride to produce a key alkoxysulfonium ion intermediate[2].

-

Ylide Formation: A hindered organic base, typically triethylamine, is introduced to deprotonate the alkoxysulfonium ion at the alpha-carbon, forming a sulfur ylide[2][4].

-

Elimination and Product Formation: The sulfur ylide undergoes an intramolecular elimination via a five-membered ring transition state. This step results in the formation of the desired ketone (this compound), along with the byproducts dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride[2][5]. Due to the formation of volatile and odorous (DMS) or toxic (CO) byproducts, the reaction must be performed in a well-ventilated fume hood[2].

Signaling Pathway Diagram

Caption: Mechanism of the Swern Oxidation of 1-Benzhydrylazetidin-3-ol.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound based on established procedures[6]. The protocol starts from 1-(diphenylmethyl)-3-hydroxyazetidine (1-Benzhydrylazetidin-3-ol).

Materials and Reagents

-

1-(diphenylmethyl)-3-hydroxyazetidine (Substrate)

-

Oxalyl dichloride (Oxalyl chloride)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Heptane or Hexane

-

Brine (saturated NaCl solution)

-

Silica gel for column chromatography

-

Activated carbon

Step-by-Step Procedure

-

Preparation of Activated DMSO:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl sulfoxide (0.84 mol) in anhydrous dichloromethane (2 L)[6].

-

Cool the solution to -78 °C using a dry ice/acetone bath[6][7].

-

Slowly add oxalyl chloride (0.84 mol) dropwise to the stirred DMSO solution, maintaining the temperature at -78 °C.

-

Stir the resulting mixture for 30 minutes at -78 °C to ensure the complete formation of the active electrophile[6].

-

-

Addition of Alcohol:

-

Elimination and Quenching:

-

Slowly add triethylamine (422 g, 4.2 mol) to the reaction mixture. A significant exotherm may be observed, so the addition must be controlled to maintain the low temperature[6].

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (1:1)[6].

-

Once the reaction is complete, allow the mixture to warm to room temperature[8].

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice water and extract the product with ethyl acetate[1][6].

-

For enhanced purity, the organic layer can be treated with activated carbon (5-10 g) and stirred for several hours to days to remove colored impurities[1][6].

-

Filter off the activated carbon and concentrate the filtrate under reduced pressure[1][6].

-

Purify the resulting residue by silica gel column chromatography, eluting with a gradient of heptane/ethyl acetate (e.g., starting with 4:1 and moving to 2:1)[1][6].

-

Combine the fractions containing the desired product and concentrate to yield a light yellow oil[1][6].

-

Induce crystallization by adding hexane to the oil. Collect the crystals by filtration and dry them to obtain this compound[1][6].

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Reactant Quantities and Molar Equivalents

| Reagent | Molecular Weight ( g/mol ) | Amount Used (g) | Moles (mol) | Molar Equivalents | Reference |

| 1-(diphenylmethyl)-3-hydroxyazetidine | 239.31 | 100 | 0.42 | 1.0 | [6] |

| Oxalyl dichloride | 126.93 | 106 | 0.84 | 2.0 | [6] |

| Dimethyl sulfoxide (DMSO) | 78.13 | 65.2 | 0.84 | 2.0 | [6] |

| Triethylamine (Et₃N) | 101.19 | 422 | 4.2 | 10.0 | [6] |

Note: In some general protocols, the molar ratio of substrate:oxalyl chloride:DMSO:triethylamine is recommended as 1:2:3:6[9]. The specific example cited used a 1:2:2:10 ratio[6].

Table 2: Reaction Conditions and Yields

| Parameter | Value / Description | Reference(s) |

| Reaction Temperature | -78 °C | [6][7] |

| Solvent | Dichloromethane (DCM) | [6] |

| Reaction Time | Activation: 0.5 h; Alcohol reaction: 1 h | [6] |

| Purification Method | Silica gel column chromatography (Heptane/EtOAc), followed by crystallization | [1][6] |

| Reported Yield | 96% (in one instance); another detailed prep yielded 43.2% over two crystallizations | [6] |

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 40320-60-3 | [1][6] |

| Molecular Formula | C₁₆H₁₅NO | [6][10] |

| Molecular Weight | 237.3 g/mol | [6] |

| Physical Form | Solid; Light yellow crystals | [6][11] |

| Melting Point | 75.0 - 79.0 °C | [11] |

| Boiling Point | 351.9 °C at 760 mmHg | [11] |

| ¹H-NMR (CDCl₃) δ (ppm) | 4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m) | [1][6] |

| Purity (Typical) | >96-97% | [10][11] |

References

- 1. This compound | 40320-60-3 [chemicalbook.com]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. CAS 40320-60-3: this compound | CymitQuimica [cymitquimica.com]

- 11. This compound | 40320-60-3 [sigmaaldrich.com]

The Biological Versatility of 1-Benzhydrylazetidin-3-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-benzhydrylazetidin-3-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of biologically active compounds. Its rigid four-membered azetidine ring, coupled with the bulky benzhydryl group, provides a unique three-dimensional framework for interaction with various biological targets. This technical guide delves into the known biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Core Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant activity across several important target classes, including neurotransmitter transporters and G-protein coupled receptors. The following sections summarize the key findings and present the available quantitative data in a structured format.

Inhibition of GABA Uptake

A significant area of investigation for this scaffold has been the development of GABA (γ-aminobutyric acid) uptake inhibitors. By blocking the reuptake of GABA from the synaptic cleft, these compounds can enhance GABAergic neurotransmission, a mechanism of action with therapeutic potential in epilepsy, anxiety, and other neurological disorders.

One notable derivative, N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methanesulfonamide, a close analog of this compound derivatives, has shown potent and selective inhibition of GABA transporters (GATs).

Table 1: In Vitro Potency of a 1-Benzhydrylazetidin-3-yl Derivative as a GABA Uptake Inhibitor

| Compound | Target | IC50 (nM) |

| N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methanesulfonamide | GAT1 | 15 |

| GAT2 | >10,000 | |

| GAT3 | 2,500 | |

| BGT1 | >10,000 |

Dopamine Receptor Antagonism

Derivatives of this compound have also been explored as dopamine receptor antagonists. Specifically, N-(1-benzhydryl-azetidin-3-yl)-benzamide derivatives have been synthesized and evaluated for their affinity for D2 and D4 dopamine receptors. While a comprehensive table of quantitative data is not publicly available, reports indicate that potent antagonists have been identified within this series, suggesting that the 1-benzhydrylazetidin-3-yl scaffold is a promising template for the development of novel dopamine receptor modulators.

Cannabinoid Receptor Inverse Agonism

While not direct derivatives of the 3-oxo compound, the structurally related 1-benzhydryl-3-phenylurea and its thiourea isosteres have been identified as selective inverse agonists of the CB1 cannabinoid receptor. This activity is relevant due to the shared 1-benzhydryl pharmacophore. These compounds have potential applications in the treatment of obesity and other metabolic disorders.

Table 2: Binding Affinity (Ki) of 1-Benzhydryl-3-phenylurea Derivatives for Cannabinoid Receptors

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

| 1-Benzhydryl-3-(4-chlorophenyl)urea | 130 ± 20 | >10,000 |

| 1-Benzhydryl-3-(4-bromophenyl)urea | 80 ± 10 | >10,000 |

| 1-Benzhydryl-3-(4-iodophenyl)urea | 150 ± 30 | >10,000 |

| 1-Benzhydryl-3-(4-chlorophenyl)thiourea | 450 ± 50 | >10,000 |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of this compound derivatives.

In Vitro GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.

Materials:

-

HEK-293 cells stably expressing human GAT1, GAT2, GAT3, or BGT1.

-

Culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

-

[³H]GABA (specific activity ~30-60 Ci/mmol).

-

Test compounds (dissolved in DMSO).

-

Unlabeled GABA (for determining non-specific uptake).

-

Scintillation cocktail.

-

96-well microplates.

-

Microplate scintillation counter.

Procedure:

-

Cell Culture: Culture the transfected HEK-293 cells in appropriate medium until they reach ~80-90% confluency.

-

Plating: Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

-

Compound Addition: Add 100 µL of assay buffer containing various concentrations of the test compound to the wells. For total uptake, add buffer with vehicle (DMSO). For non-specific uptake, add a high concentration of unlabeled GABA (e.g., 1 mM).

-

Pre-incubation: Incubate the plate for 15-20 minutes at room temperature.

-

Initiation of Uptake: Add 25 µL of assay buffer containing [³H]GABA (final concentration ~10-20 nM) to each well to initiate the uptake.

-

Incubation: Incubate the plate for 10-15 minutes at room temperature.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.

-

Cell Lysis: Lyse the cells by adding 50 µL of 0.1 M NaOH or a suitable lysis buffer to each well and incubate for 30 minutes.

-

Scintillation Counting: Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition for each concentration of the test compound relative to the control (total uptake minus non-specific uptake) and determine the IC50 value using non-linear regression analysis.

Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay

This assay determines the affinity of a compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940 or [³H]SR141716A for CB1; [³H]CP55,940 for CB2.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.

-

Test compounds (dissolved in DMSO).

-

Non-specific binding control: 10 µM WIN 55,212-2 or another high-affinity unlabeled ligand.

-

96-well filter plates with glass fiber filters (e.g., GF/B).

-

Cell harvester.

-

Scintillation counter and cocktail.

Procedure:

-

Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of radioligand (at a final concentration close to its Kd). For total binding, add vehicle instead of the test compound. For non-specific binding, add the non-specific binding control.

-

Initiation of Reaction: Add 50 µL of the cell membrane preparation (typically 5-20 µg of protein per well) to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Termination of Reaction: Terminate the assay by rapid filtration through the glass fiber filter plate using a cell harvester.

-

Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by fitting the displacement data to a one-site competition model. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures can aid in understanding the context of the research. The following diagrams, generated using the DOT language, illustrate key concepts.

Synthesis of the this compound Core

The foundational this compound scaffold can be synthesized through various routes. A common method involves the oxidation of the corresponding 1-benzhydrylazetidin-3-ol.

Future Directions

The diverse biological activities exhibited by derivatives of this compound underscore the potential of this scaffold in drug discovery. Future research efforts could focus on:

-

Expansion of the Derivative Library: Systematic modification of the benzhydryl and azetidine rings to perform comprehensive structure-activity relationship (SAR) studies for various targets.

-

Exploration of New Biological Targets: Investigating the activity of these derivatives against other relevant targets, such as Bruton's tyrosine kinase (BTK), for which the parent scaffold has been suggested as a potential intermediate.

-

In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most promising in vitro hits into animal models to evaluate their therapeutic potential and drug-like properties.

This technical guide provides a snapshot of the current understanding of the biological activity of this compound derivatives. As research in this area continues, it is anticipated that new and potent modulators of various biological systems will be discovered, further highlighting the importance of this versatile chemical scaffold.

1-Benzhydrylazetidin-3-one: A Core Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Benzhydrylazetidin-3-one is a heterocyclic compound featuring a four-membered azetidine ring, a ketone functional group at the 3-position, and a bulky benzhydryl (diphenylmethyl) substituent on the nitrogen atom.[1] This unique structural arrangement makes it a highly valuable and versatile intermediate in medicinal chemistry and organic synthesis.[1][2] The benzhydryl group serves as a protecting group for the azetidine nitrogen, while the reactive ketone carbonyl allows for a wide array of chemical transformations.[2] Consequently, this compound is a critical building block for synthesizing a variety of bioactive molecules, including cannabinoid receptor antagonists, Bruton's tyrosine kinase (BTK) inhibitors, and novel γ-aminobutyric acid (GABA) uptake inhibitors.[2][3][4] This guide provides a comprehensive overview of its properties, synthesis, and pivotal role as a pharmaceutical intermediate.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 40320-60-3 | [3][5] |

| Molecular Formula | C₁₆H₁₅NO | [5][6][7] |

| Molecular Weight | 237.30 g/mol | [6][7] |

| Appearance | White to yellow solid | [2][3] |

| Melting Point | 75.0 - 79.0 °C | [3][5] |

| Boiling Point | 351.9 °C at 760 mmHg | [3][5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Flash Point | 156.1 °C | [3][5] |

| Purity | ≥96.0% | [5] |

| InChI Key | AVUDXLOVIBJFQA-UHFFFAOYSA-N | [6] |

| SMILES | C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 | [6] |

Safety and Handling Information

This compound is classified as an irritant.[3][6] It may be harmful if swallowed, in contact with skin, or inhaled.[6] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[6] Standard personal protective equipment, including laboratory clothing, chemical-resistant gloves, and safety goggles, should be worn when handling this compound.[5] It should be stored in a sealed container, away from moisture, at -20°C.

Synthesis of this compound

The primary route for synthesizing this compound is through the oxidation of its corresponding alcohol precursor, 1-Benzhydrylazetidin-3-ol. Several oxidation protocols have been developed, with Swern and Parikh-Doering oxidations being common laboratory-scale methods.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for two common synthetic procedures are provided below.

Protocol 1: Swern-Type Oxidation [2][8]

This method utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) to form the oxidizing agent in situ.

-

Activator Preparation: Under an argon atmosphere, dissolve oxalyl chloride (e.g., 106 g, 0.84 mol) or thionyl chloride (12.45 mL, 176 mmol) in dichloromethane (DCM, 2L) in a reaction vessel.[2][8]

-

Oxidant Formation: Cool the solution to -78°C and slowly add dimethyl sulfoxide (DMSO) (e.g., 65.2 g, 0.84 mol). Stir the mixture for 30 minutes at -78°C.[2][8]

-

Substrate Addition: Slowly add a solution of 1-Benzhydrylazetidin-3-ol (e.g., 100 g, 0.42 mol) in DCM (0.5 L) to the reaction mixture, maintaining the temperature at -78°C.[2][8]

-

Reaction: Stir the reaction mixture for 1 hour at -78°C.[2][8]

-

Quenching: Slowly add triethylamine (e.g., 422 g, 4.2 mol) to the mixture. Allow the reaction to warm to 0°C.[2][8]

-

Workup: Quench the reaction with a saturated ammonium chloride solution (1.5 L). Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.[2][8]

-

Purification: The crude solid can be purified further if necessary, for example, by column chromatography, to yield the final product with high purity (e.g., 96% yield).[8]

Protocol 2: Parikh-Doering Oxidation [2][4]

This protocol uses the less odorous sulfur trioxide-pyridine complex as the oxidizing agent.

-

Reaction Setup: Prepare a solution of 1-(diphenylmethyl)azetidin-3-ol hydrochloride (e.g., 20 g, 72.5 mmol) in a mixture of tetrahydrofuran (69 mL) and DMSO (173 mL).[2]

-

Base Addition: Add triethylamine (50.5 mL, 362.6 mmol) to the stirring solution.[2]

-

Oxidant Addition: Add sulfur trioxide-pyridine complex (69 g, 433 mmol) in batches over 10 minutes.[2]

-

Reaction: Stir the resulting yellow solution for 2 hours at room temperature.[2]

-

Workup: Pour the reaction mixture into cold water (173 mL) and extract with a mixture of ethyl acetate and hexane (1:1, 5 x 200 mL).[2]

-

Purification: Wash the combined organic layers with water (200 mL) and saturated sodium chloride solution (200 mL), dry over anhydrous sodium sulfate, and concentrate under vacuum.[2]

-

Final Product Isolation: Purify the residue by silica gel column chromatography (eluent: heptane/ethyl acetate) to obtain the target product.[4]

Role as a Versatile Pharmaceutical Intermediate

The ketone group at the 3-position of this compound is the key to its utility as a pharmaceutical intermediate. This functional group allows for nucleophilic additions, condensations, and other transformations to build more complex molecular architectures. The azetidine ring itself is a desirable scaffold in drug design, offering a rigid, three-dimensional structure that can orient substituents in specific vectors to interact with biological targets.

Caption: Key applications of this compound in drug development.

Key Applications:

-

GABA Uptake Inhibitors: this compound is used to synthesize novel azetidine derivatives that act as inhibitors of GABA uptake, a mechanism relevant for treating neurological and psychiatric disorders like epilepsy and anxiety.[3][4]

-

Cannabinoid Receptor Antagonists: It serves as an intermediate in the preparation of cannabinoid receptor antagonists.[2] These compounds have therapeutic potential in treating obesity, addiction, and other conditions.

-

BTK Inhibitors: The compound is a building block for synthesizing inhibitors of Bruton's tyrosine kinase (BTK), which are crucial in treating B-cell malignancies and autoimmune diseases.[2]

-

N-(1-benzhydrylazetidin-3-yl) Derivatives: It is a precursor for a class of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide derivatives, which have been investigated for a wide range of neuropsychiatric conditions, including schizophrenia, anxiety, depression, and Parkinson's disease.[9]

Spectroscopic Data

The structure of this compound can be confirmed using standard spectroscopic techniques.

Table 2: ¹H-NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Source |

| 4.01 | s | 4H | -CH₂-C(=O)-CH₂- | [4][8] |

| 4.60 | s | 1H | -CH(Ph)₂ | [4][8] |

| 7.22 | m | 2H | Aromatic-H | [4][8] |

| 7.30 | m | 4H | Aromatic-H | [4][8] |

| 7.48 | m | 4H | Aromatic-H | [4][8] |

| Solvent: CDCl₃ |

Conclusion

This compound stands out as a pivotal intermediate in pharmaceutical research and development. Its straightforward synthesis from 1-Benzhydrylazetidin-3-ol and the reactivity of its ketone functionality provide a reliable platform for accessing a diverse range of complex molecules. The demonstrated use of this compound in the synthesis of inhibitors for key biological targets like GABA transporters, cannabinoid receptors, and BTK underscores its significance. For researchers and scientists in drug discovery, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its potential in creating next-generation therapeutics.

References

- 1. CAS 40320-60-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS 40320-60-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound | 40320-60-3 [chemicalbook.com]

- 5. 1-Benzhydryl-3-azetidinone | CAS#:40320-60-3 | Chemsrc [chemsrc.com]

- 6. 1-(Diphenylmethyl)azetidin-3-one | C16H15NO | CID 3735558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [lianhe-aigen.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

Methodological & Application

Synthetic Protocols for 1-Benzhydrylazetidin-3-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-Benzhydrylazetidin-3-one, a key intermediate in the development of various bioactive molecules and pharmaceutical agents.[1][2] The protocols outlined below are based on established chemical literature and offer different approaches to achieving the target compound, allowing for flexibility based on available reagents and equipment.

Introduction

This compound is a versatile chemical scaffold characterized by a four-membered azetidine ring bearing a benzhydryl group on the nitrogen atom and a ketone at the 3-position.[2] This structural motif is of significant interest in medicinal chemistry, serving as a crucial building block for the synthesis of compounds such as cannabinoid receptor antagonists and Bruton's tyrosine kinase (BTK) inhibitors.[1] The reactivity of the ketone functionality allows for a variety of subsequent chemical transformations, including Wittig reactions and condensations.[1]

Synthetic Strategies

The most common and well-documented synthetic routes to this compound converge on the oxidation of the precursor alcohol, 1-Benzhydrylazetidin-3-ol. This precursor is typically synthesized from commercially available starting materials. Two primary oxidation methods are detailed below, followed by a protocol for the synthesis of the requisite alcohol precursor.

Data Presentation: Comparison of Synthetic Protocols

| Protocol | Starting Material | Key Reagents | Solvent(s) | Reaction Temp. (°C) | Reaction Time | Yield (%) | Notes |

| Protocol 1: Parikh-Doering Oxidation | 1-Benzhydrylazetidin-3-ol hydrochloride | Sulfur trioxide-pyridine complex, Triethylamine | Tetrahydrofuran, Dimethyl sulfoxide | Room Temperature | 2 hours | Not explicitly stated | The reaction is poured into cold water and extracted. Purification is achieved by column chromatography.[1] |

| Protocol 2: Swern-Type Oxidation | 1-Benzhydrylazetidin-3-ol | Oxalyl dichloride, Dimethyl sulfoxide, Triethylamine | Dichloromethane | -78 | 1 hour | 96 | The reaction is quenched with saturated ammonium chloride solution.[3] |

| Protocol 3: Synthesis of Precursor | Benzhydrylamine | Epichlorohydrin | Ethanol | 27 ± 2 | 48 hours | 77.16 (for hydrochloride salt) | This protocol describes the synthesis of the hydrochloride salt of 1-Benzhydrylazetidin-3-ol.[4] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Parikh-Doering Oxidation

This protocol utilizes a sulfur trioxide-pyridine complex for the oxidation of 1-Benzhydrylazetidin-3-ol.

Materials:

-

1-(Diphenylmethyl)azetidin-3-ol hydrochloride

-

Tetrahydrofuran (THF)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Sulfur trioxide-pyridine complex

-

Ethyl acetate

-

Hexane

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of 1-(diphenylmethyl)azetidin-3-ol hydrochloride (20 g, 72.5 mmol) in a mixture of tetrahydrofuran (69 mL) and dimethyl sulfoxide (173 mL).[1]

-

To the stirring solution, add triethylamine (50.5 mL, 362.6 mmol).[1]

-

Add the sulfur trioxide-pyridine complex (69 g, 433 mmol) in batches over 10 minutes.[1]

-

Stir the resulting yellow solution at room temperature for 2 hours.[1]

-

Pour the reaction mixture into cold water (173 mL).[1]

-

Extract the aqueous layer with a 1:1 mixture of ethyl acetate and hexane (5 x 200 mL).[1]

-

Wash the combined organic layers with water (200 mL) and saturated sodium chloride solution (200 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.[1]

-

Purify the crude product by column chromatography to obtain this compound.[1]

Protocol 2: Synthesis of this compound via Swern-Type Oxidation

This method employs a Swern-type oxidation, which often provides high yields under mild conditions.

Materials:

-

1-(Diphenylmethyl)azetidin-3-ol

-

Oxalyl dichloride

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated ammonium chloride solution

Procedure:

-

Under an inert atmosphere, prepare a solution of oxalyl dichloride in dichloromethane.

-

Cool the solution to -78 °C and add dimethyl sulfoxide dropwise.

-

After stirring for a short period, add a solution of 1-(diphenylmethyl)-3-hydroxyazetidine (100 g, 0.42 mol) in dichloromethane dropwise, maintaining the temperature at -78 °C.[3]

-

Continue stirring the reaction mixture at -78 °C for 1 hour.[3]

-

Add triethylamine (422 g, 4.2 mol) to the reaction system.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent.[3]

-

Once the reaction is complete, add the reaction solution dropwise to a saturated ammonium chloride solution (1.5 L).[3]

-

Separate the organic phase and wash it four times with 300 mL of water.[3]

-

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to obtain the yellow solid product (96 g, 96% yield).[3]

Protocol 3: Synthesis of the Precursor, 1-Benzhydrylazetidin-3-ol Hydrochloride

This protocol describes the synthesis of the starting material for the oxidation reactions.

Materials:

-

Benzhydrylamine

-

Epichlorohydrin

-

Ethanol

Procedure:

-

In a suitable reaction vessel, add benzhydrylamine (150g, 0.819 mol).[4]

-

While maintaining the temperature at 20-25 °C, add 200 mL of ethanol.[4]

-

Add epichlorohydrin (75.73 g, 0.819 mol) to the mixture and stir. The molar ratio of benzhydrylamine to epichlorohydrin should be 1:1.[4]

-

Allow the reaction to proceed at 27 ± 2 °C for 48 hours.[4]

-

After the reaction period, the product, 1-benzhydryl-3-hydroxylazetidine hydrochloride, can be isolated. The reported yield for this process is 77.16%.[4]

Visualizations

Synthetic Workflow Overview

Caption: Overview of synthetic pathways to this compound.

Detailed Parikh-Doering Oxidation Workflow

Caption: Step-by-step workflow for the Parikh-Doering oxidation.

Detailed Swern-Type Oxidation Workflow

Caption: Step-by-step workflow for the Swern-type oxidation.

References

Application Notes and Protocols for the Synthesis of Azetidine Derivatives from 1-Benzhydrylazetidin-3-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Benzhydrylazetidin-3-one as a versatile starting material for the synthesis of a diverse range of azetidine derivatives. The protocols detailed herein are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction